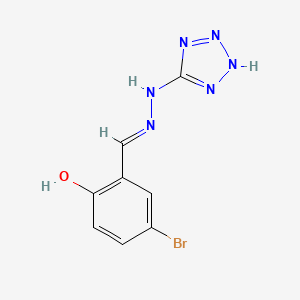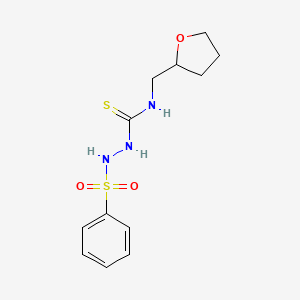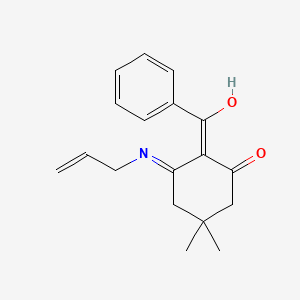
5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has been widely used in scientific research. It is a tetrazole-containing derivative of 5-bromo-2-hydroxybenzaldehyde that has been synthesized using various methods. This compound has shown potential in various applications, including as a fluorescent probe, anti-cancer agent, and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone varies depending on its application. As a fluorescent probe, it reacts with ROS to produce a fluorescent product, which can be detected using fluorescence microscopy. As an anti-cancer agent, it induces apoptosis in cancer cells by activating the mitochondrial pathway. As an anti-inflammatory agent, it inhibits the production of inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone has been shown to have various biochemical and physiological effects. As a fluorescent probe, it can be used to detect ROS in cells. As an anti-cancer agent, it induces apoptosis in cancer cells. As an anti-inflammatory agent, it inhibits the production of inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone in lab experiments is its unique properties, which make it useful in various applications. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment for its detection.
Orientations Futures
There are many potential future directions for the use of 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone in scientific research. One area of interest is its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it may have potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Further research is also needed to explore its potential as a fluorescent probe for detecting ROS in cells. Finally, there may be potential for the development of new derivatives of 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone with improved properties for specific applications.
Méthodes De Synthèse
There are various methods for synthesizing 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone. One of the most commonly used methods involves the reaction of 5-bromo-2-hydroxybenzaldehyde with sodium azide in the presence of a catalyst. This reaction results in the formation of 5-bromo-2-hydroxybenzaldehyde azide, which is then reacted with hydrazine hydrate to produce 5-bromo-2-hydroxybenzaldehyde hydrazone. Finally, the tetrazole ring is introduced by reacting the hydrazone with sodium azide in the presence of a catalyst.
Applications De Recherche Scientifique
5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. It has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN6O/c9-6-1-2-7(16)5(3-6)4-10-11-8-12-14-15-13-8/h1-4,16H,(H2,11,12,13,14,15)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMARWCSDKKGUQE-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC2=NNN=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC2=NNN=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B6088360.png)
![4-{N-[4-(4-methylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6088366.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B6088378.png)
![methyl 5-methyl-2-[({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6088385.png)
![ethyl 3-(3-chlorobenzyl)-1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6088387.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6088404.png)

![2-(2-fluorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B6088417.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B6088432.png)
![1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B6088443.png)
![4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6088448.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6088459.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)